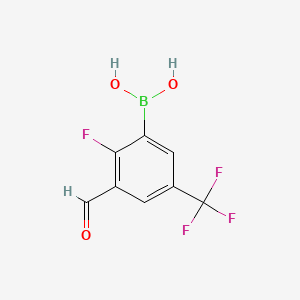

(2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid

Description

(2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid is a multifunctional arylboronic acid characterized by electron-withdrawing substituents (fluoro, formyl, and trifluoromethyl groups) at positions 2, 3, and 5 of the phenyl ring. These substituents confer distinct electronic and steric properties, enhancing its acidity and reactivity compared to simpler arylboronic acids. The compound exhibits tautomeric equilibrium between the open-chain boronic acid form and the cyclic 3-hydroxybenzoxaborole isomer in solution, a feature critical to its biological activity . Its synthesis involves conventional boronation methods, and it has demonstrated moderate to strong antimicrobial activity against pathogens such as Candida albicans, Aspergillus niger, and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL against Bacillus cereus—lower than the antifungal drug Tavaborole (AN2690) .

Properties

IUPAC Name |

[2-fluoro-3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-3,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKHYGQPRHODKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations:

-

Directing Group Selection : Methoxy groups provide moderate directing effects but require harsh conditions for removal (e.g., BBr₃).

-

Lithiation Efficiency : Fluorine’s electron-withdrawing nature enhances lithiation at ortho positions, but trifluoromethyl groups may impede metalation.

-

Quenching Protocol : Triisopropyl borate in THF at -78°C minimizes boronate ester hydrolysis.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling Precursors

While Suzuki reactions typically utilize boronic acids, their synthesis can involve cross-coupling of halogenated intermediates. For example, 2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde could undergo Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Reaction Conditions :

Formylation via Vilsmeier-Haack Reaction

Introducing the formyl group post-borylation mitigates compatibility issues. Treating 2-fluoro-5-(trifluoromethyl)phenylboronic acid with DMF and POCl₃ generates the Vilsmeier reagent, facilitating electrophilic formylation at position 3.

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 6 h |

| Yield | 55–60% |

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 279.0421 [M+H]⁺

-

Calculated : C₈H₅BF₄O₃: 279.0424

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Chemistry

- Building Blocks for Organic Synthesis : This compound serves as a versatile building block in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

- Antimicrobial Properties : Recent studies have shown that (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) values are notably lower than those of established drugs like Tavaborole (AN2690) .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate antifungal |

| Aspergillus niger | Lower MIC than Candida albicans | Higher antifungal |

| Escherichia coli | Lower MIC than AN2690 | Moderate antibacterial |

| Bacillus cereus | Lower MIC than AN2690 | Moderate antibacterial |

Medicinal Chemistry

- Enzyme Inhibition : The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, making it a potential inhibitor of enzymes such as leucyl-tRNA synthetase (LeuRS). This mechanism is similar to that of other benzoxaborole compounds, which have shown promise in treating fungal infections .

Study 1: Antimicrobial Efficacy

A detailed in vitro study evaluated the antimicrobial efficacy of this compound using agar diffusion methods and MIC determination. Results indicated that at higher concentrations (100 µg), the compound completely inhibited the growth of Candida albicans and Aspergillus niger, demonstrating its potential as an effective antimicrobial agent .

Study 2: Comparative Analysis with AN2690

In comparative analyses against AN2690, it was found that this compound exhibited lower MIC values for Bacillus cereus, suggesting it could be a more effective alternative in certain applications. This study highlighted the importance of fluorinated compounds in enhancing biological activity due to their unique electronic properties .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid often involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue .

Comparison with Similar Compounds

The following sections compare the structural, electronic, and biological properties of (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid with related arylboronic acids. Key differences arise from substituent types, positions, and their impact on acidity, reactivity, and biological interactions.

Structural and Electronic Features

Key Observations :

- The formyl group at position 3 enables tautomerization to benzoxaborole, a structural motif linked to antifungal activity via leucyl-tRNA synthetase (LeuRS) inhibition .

- Trifluoromethyl groups enhance acidity and stabilize intermediates in Suzuki-Miyaura couplings .

- Cyano groups () increase acidity but lack the tautomeric versatility of formyl groups.

Reactivity in Cross-Coupling Reactions

The compound’s reactivity in Suzuki-Miyaura reactions is influenced by its substituents:

- Electron-withdrawing effects : The trifluoromethyl and formyl groups activate the boronic acid for coupling with electron-rich aryl halides. For example, it reacts efficiently with 5-bromofuran-2-carboxylate derivatives under microwave conditions ().

- Comparison with analogs :

- (4-(Trifluoromethyl)phenyl)boronic acid (, Table 2) achieves 63–65% yields in meriolin synthesis, while the target compound’s formyl group may enable post-coupling modifications (e.g., aldehyde-specific reactions) .

- (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid () requires harsh coupling conditions (110°C, sealed tube), suggesting that the target compound’s formyl group improves reactivity under milder conditions .

Key Findings :

- The benzoxaborole isomer of the target compound binds to C. albicans LeuRS with a docking score comparable to Tavaborole, explaining its antifungal efficacy .

Physicochemical Properties

Biological Activity

The compound (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

Chemical Structure:

- The compound is characterized by a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a trifluoromethyl group. This unique structure influences its reactivity and biological activity.

Properties:

- The presence of electron-withdrawing groups like trifluoromethyl and fluoro increases the acidity of the boronic acid, enhancing its ability to interact with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of This compound . The following key findings summarize its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate antifungal |

| Aspergillus niger | Lower MIC than Candida albicans | Higher antifungal |

| Escherichia coli | Lower MIC than AN2690 (Tavaborole) | Moderate antibacterial |

| Bacillus cereus | Lower MIC than AN2690 (Tavaborole) | Moderate antibacterial |

The compound exhibits moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. Notably, it shows significant antibacterial activity against both Escherichia coli and Bacillus cereus, with MIC values lower than those of established drugs like AN2690 (Tavaborole) .

The mechanism of action for this compound is believed to involve:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to other benzoxaborole compounds, it potentially inhibits LeuRS in microorganisms, disrupting protein synthesis .

- Isomerization : In solution, the compound can undergo isomerization to form cyclic isomers, which may enhance its antimicrobial efficacy. The cyclic form has shown promising binding affinity to the active sites of target enzymes in pathogens .

Study 1: Antimicrobial Efficacy

A detailed in vitro study evaluated the antimicrobial efficacy of This compound using agar diffusion methods and MIC determination. Results indicated that at higher concentrations (100 µg), the compound completely inhibited the growth of Candida albicans and Aspergillus niger, although with relatively small zones of inhibition .

Study 2: Comparative Analysis with AN2690

In a comparative analysis against AN2690, the study revealed that This compound had lower MIC values for Bacillus cereus, suggesting it could be a more effective alternative in certain applications. The study emphasized the importance of fluorinated compounds in enhancing biological activity due to their unique electronic properties .

Q & A

Q. What are the common synthetic routes for (2-fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid?

The synthesis typically involves halogenated precursors and Suzuki-Miyaura cross-coupling reactions. For example, brominated intermediates (e.g., 2-bromo-5-(trifluoromethyl)benzaldehyde) can undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. The trifluoromethyl and fluoro groups stabilize the boronate intermediate by electron-withdrawing effects, enhancing reactivity . Post-functionalization of the formyl group may require protection (e.g., acetal formation) to prevent side reactions during boronation .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- LC-MS/MS : Detects impurities (e.g., residual boronic acids) at ppm levels, validated per ICH guidelines .

- NMR Spectroscopy : Key signals include δ ~9.8 ppm (aldehyde proton), δ ~8.5 ppm (aromatic protons adjacent to CF₃), and boron-related shifts in ¹¹B NMR .

- HPLC : Retention time comparison against standards, using columns like C18 with TFA-modified mobile phases .

Q. What are the stability considerations for this compound under laboratory conditions?

The aldehyde group is prone to oxidation and hydration. Stability is enhanced by:

- Storage : -20°C in inert atmospheres (argon) to prevent degradation .

- Solvent Choice : Use anhydrous DMSO or THF to minimize hydrolysis .

- Monitoring : Periodic NMR or LC-MS analysis to detect degradation products like carboxylic acids .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethyl, formyl) influence reactivity in cross-coupling reactions?

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases boronic acid acidity (pKa ~7-8), enhancing Suzuki coupling efficiency but requiring careful pH control .

- Fluoro Substituent : Ortho-fluorine directs cross-coupling regioselectivity via steric and electronic effects, favoring para-substitution in aryl-aryl bonds .

- Formyl Group : Acts as a directing group in subsequent functionalization (e.g., reductive amination) but requires protection during boronation to avoid side reactions .

Q. What challenges arise in using this compound for bioconjugation or targeting biomolecules?

- Hydrolytic Instability : Boronic acids form reversible esters with diols (e.g., sugars), but the formyl group may compete for nucleophilic sites.

- Selectivity : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase), but off-target interactions require validation via docking studies .

- Sensitivity : LC-MS/MS must detect trace impurities (≤1 ppm) to ensure biocompatibility .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or boron quadrupolar relaxation. Use deuterated solvents and ¹H-¹¹B correlation experiments for clarity .

- Crystallography Challenges : The CF₃ group’s rotational disorder complicates structure determination. High-resolution X-ray diffraction with low-temperature data collection is recommended .

Methodological Insights

Q. Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.